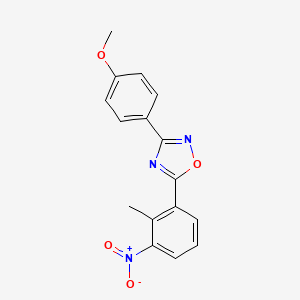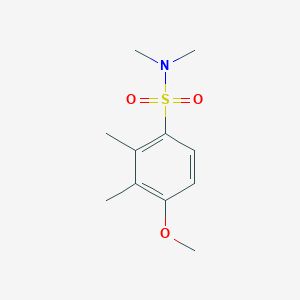![molecular formula C19H21N3O2 B5543006 1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)
1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" falls into the category of complex organic compounds, often characterized by the presence of benzofuran and imidazole rings. These types of compounds are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including reactions like nucleophilic substitution and ring closure. For instance, substituted piperidines have been synthesized through reactions involving benzotriazol-1-yl)methylamines with allyltrimethylsilanes, yielding substituted piperidines (Katritzky, Luo, & Cui, 1999). The synthesis is generally characterized by the use of specific reagents and catalysts, under controlled conditions to ensure the formation of the desired compound.
Aplicaciones Científicas De Investigación
Disposition and Metabolism
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound , detailed its pharmacokinetics in humans. The compound was extensively metabolized, with significant elimination via feces, indicating its potential for insomnia treatment due to its action on orexin receptors (Renzulli et al., 2011).
Synthesis and Evaluation
Research on the synthesis and sigma receptor binding properties of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] showed these compounds, with modifications at the benzofuran and piperidine units, have high affinity and selectivity for sigma(1) receptors, implying potential applications in neurological disorders (Maier & Wünsch, 2002).
Antibacterial Activity
A study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker explored their synthesis and efficacy as bacterial biofilm and MurB inhibitors. These compounds displayed significant antibacterial activities and biofilm inhibition, suggesting potential for developing new antimicrobial agents (Mekky & Sanad, 2020).
Antidiabetic Properties
Piperazine derivatives were identified as new antidiabetic compounds. A specific piperazine derivative, S-21663, demonstrated potent antidiabetic effects in a rat model of diabetes through an increase in insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Histamine H3 Receptor Agonism
Research into piperidine derivatives as histamine H3 receptor agonists revealed that specific modifications on the aromatic ring of these compounds could significantly influence their affinity and agonistic activity at the human histamine H3 receptor. This indicates potential applications in treating sleep disorders and other conditions (Ishikawa et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-1-benzofuran-7-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-11-14-5-3-7-16(17(14)24-13)19(23)22-9-4-6-15(12-22)18-20-8-10-21(18)2/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVYRTZEZGZNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)
![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)


![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)